molecular formula C5H9NO2 B3190291 2-Ethoxy-4,5-dihydro-1,3-oxazole CAS No. 4075-55-2

2-Ethoxy-4,5-dihydro-1,3-oxazole

Cat. No.: B3190291
CAS No.: 4075-55-2
M. Wt: 115.13 g/mol
InChI Key: MTYHIWQZNFDCJT-UHFFFAOYSA-N
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Description

2-Ethoxy-4,5-dihydro-1,3-oxazole is an organic compound with the molecular formula C5H9NO2. It belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4,5-dihydro-1,3-oxazole typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to effect the cyclization at elevated temperatures (70–90°C). The reaction is often carried out under flow conditions to improve safety and efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and heterogeneous catalysts, such as manganese dioxide, can enhance the yield and purity of the product while minimizing the risk of side reactions and equipment blockages .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: The major product is the corresponding oxazole.

    Substitution: Depending on the nucleophile, various substituted oxazoles can be formed.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4,5-dihydro-1,3-oxazole involves its interaction with various molecular targets. The oxazole ring can engage in non-covalent interactions with receptors and enzymes, influencing their activity. These interactions can modulate biological pathways, leading to the compound’s observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxy-4,5-dihydro-1,3-oxazole is unique due to its ethoxy substituent, which imparts distinct chemical properties compared to its analogs. This difference can influence its reactivity, solubility, and biological activity, making it a valuable compound for specific applications .

Properties

CAS No.

4075-55-2

Molecular Formula

C5H9NO2

Molecular Weight

115.13 g/mol

IUPAC Name

2-ethoxy-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C5H9NO2/c1-2-7-5-6-3-4-8-5/h2-4H2,1H3

InChI Key

MTYHIWQZNFDCJT-UHFFFAOYSA-N

SMILES

CCOC1=NCCO1

Canonical SMILES

CCOC1=NCCO1

Pictograms

Flammable; Irritant

Origin of Product

United States

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